Butanal, 3,4-dihydroxy-, (S)-
Description
Butanal, 3,4-dihydroxy-, (S)- (C₄H₈O₃) is a chiral aldehyde featuring vicinal hydroxyl groups at positions 3 and 4 and an S-configuration at the stereogenic center. This structural motif confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity and stereospecific interactions.
Properties
CAS No. |
81893-52-9 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
(3S)-3,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m0/s1 |
InChI Key |
CQSYGAZTCJHVFE-BYPYZUCNSA-N |
Isomeric SMILES |
C(C=O)[C@@H](CO)O |
Canonical SMILES |
C(C=O)C(CO)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Approaches
Reduction of Sulfonylated Butyrolactones
A prominent chemical route involves the use of sulfonylated butyrolactones as precursors. As detailed in Patent WO2003097624A1, (S)-3-alkyl or arylsulfonyloxy-butyrolactone serves as a starting material. The process begins with the reduction of the lactone ring using boron-based reagents such as sodium borohydride (NaBH₄) or calcium borohydride (Ca(BH₄)₂). For instance, (S)-3-methanesulfonyloxy-butyrolactone undergoes reduction in tetrahydrofuran (THF) at 15°C to yield (S)-2-methanesulfonyloxy-1,4-butanediol with an 85% yield.
Reaction Conditions :
- Reducing Agent : Sodium borohydride (0.5–2 equivalents)
- Solvent : Tetrahydrofuran or methanol
- Temperature : 0–30°C
- Time : 1–4 hours
Following reduction, the intermediate undergoes epoxidation in the presence of a base (e.g., sodium hydroxide) to invert the chiral center, producing (R)-3,4-epoxy-1-butanol. Subsequent acid hydrolysis of the epoxide yields 3,4-dihydroxy-1-butanol, which is oxidized to the target aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).
Key Challenges:
- Stereochemical Inversion : The epoxidation step must precisely control stereochemistry to avoid racemization.
- Oxidation Specificity : Over-oxidation of the primary alcohol to carboxylic acid requires careful reagent selection.
Asymmetric Catalysis
Asymmetric synthesis offers an alternative route by directly inducing the (S)-configuration. Chiral catalysts, such as Jacobsen’s manganese-salen complexes, facilitate enantioselective epoxidation of allylic alcohols. For example, (S)-3,4-epoxy-1-butanol can be synthesized with >90% enantiomeric excess (ee) using these catalysts, followed by hydrolysis and oxidation.
Biotechnological Production Methods
Enzymatic Conversion via MdlC
Patent US20110076730A1 highlights a microbial pathway for synthesizing 3,4-dihydroxy-D-butanal using the enzyme MdlC. This enzyme catalyzes the conversion of 3-deoxy-D-glycero-pentulosonic acid to 3,4-dihydroxy-D-butanal, which can be enzymatically isomerized to the (S)-enantiomer.
Enzymatic Pathway :
- Substrate : 3-Deoxy-D-glycero-pentulosonic acid
- Enzyme : MdlC (dehydratase)
- Product : 3,4-Dihydroxy-D-butanal
- Isomerization : Racemase enzymes adjust stereochemistry to yield (S)-3,4-dihydroxybutanal.
Advantages :
- Sustainability : Utilizes renewable substrates like glucose.
- Stereoselectivity : Enzymes inherently favor specific enantiomers, reducing the need for chiral resolution.
Industrial-Scale Production Considerations
Cost Efficiency
The chemical route’s reliance on boron-based reductants and chiral auxiliaries increases production costs. In contrast, microbial synthesis leverages low-cost substrates like glucose, though downstream purification remains challenging.
Process Optimization
- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) reduce expenses in asymmetric synthesis.
- Fed-Batch Fermentation : Enhances biotechnological yields by maintaining substrate concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butanal, 3,4-dihydroxy-, (S)- can undergo oxidation to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, and bases.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or ketones.
Scientific Research Applications
Scientific Research Applications
- Chemistry: Butanal, 3,4-dihydroxy-, (S)- is used as an intermediate in organic synthesis. It serves as a building block for creating complex molecules and is involved in various chemical reactions for producing pharmaceuticals, agrochemicals, and other fine chemicals.
- Biology: This compound is studied for its role in metabolic pathways and is involved in synthesizing certain biomolecules and studying enzyme-catalyzed reactions. Specifically, 3,4-dihydroxy-D-butanal is produced from 3-deoxy-D-glycero-pentulosonic acid via MdlC-catalyzed conversion, which is a crucial step in microbial processes .
- Medicine: Butanal, 3,4-dihydroxy-, (S)- shows potential in developing new drugs because its unique structure allows it to interact with biological targets in specific ways, making it a valuable compound in medicinal chemistry.
Chemical Reactions
Butanal, 3,4-dihydroxy-, (S)- participates in several types of chemical reactions:
- Oxidation: It can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions involving halides, acids, and bases.
Biological Activities
Butanal, 3,4-dihydroxy-, (S)- exhibits several biological activities:
- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in biological systems, which is important for preventing cellular damage and may have implications in aging and chronic diseases.
- Antimicrobial Activity: It demonstrates antimicrobial properties against bacteria and fungi, such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects: It is linked to anti-inflammatory activities, potentially by inhibiting pro-inflammatory cytokines, suggesting a role in managing conditions characterized by chronic inflammation.
- Neuroprotective Properties: It may protect neuronal cells from apoptosis induced by oxidative stress, which could be beneficial in neurodegenerative diseases like Alzheimer's.
These activities are attributed to its ability to modulate biochemical pathways:
- Antioxidant Mechanism: The hydroxyl groups donate electrons to neutralize free radicals.
- Antimicrobial Mechanism: It disrupts bacterial cell membranes and inhibits essential metabolic processes.
- Anti-inflammatory Pathway: It may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
Industrial Applications
In the industrial sector, Butanal, 3,4-dihydroxy-, (S)- is used in producing polymers, resins, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes. It can also be used to synthesize biologically and chemically diverse chiral intermediates .
Mechanism of Action
The mechanism by which Butanal, 3,4-dihydroxy-, (S)- exerts its effects depends on the specific reaction or application. In general, the hydroxyl groups and the aldehyde functional group play crucial roles in its reactivity. These groups can participate in hydrogen bonding, nucleophilic addition, and other chemical interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Functional Group Variations
The table below compares Butanal, 3,4-dihydroxy-, (S)- with compounds sharing the 3,4-dihydroxy motif but differing in functional groups:
Research Findings and Implications
While direct data on Butanal, 3,4-dihydroxy-, (S)- are sparse, extrapolation from analogs provides insights:
- Synthetic Utility : The ester derivative () is utilized in asymmetric synthesis, indicating that the dihydroxy-aldehyde scaffold could serve as a chiral building block for pharmaceuticals .
- Biological Potential: Phenolic diols (e.g., compound 6 in , β,3,4-trihydroxyphenethyl alcohol) exhibit neuroprotective and anti-inflammatory effects, suggesting that the aldehyde form may modulate similar pathways .
- Stability Considerations : The amide derivative () shows greater hydrolytic stability than aldehydes or esters, highlighting functional group trade-offs in drug design .
Biological Activity
Butanal, 3,4-dihydroxy-, (S)- is a chiral compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and biotechnology.
- Molecular Formula : C₄H₈O₃
- Molecular Weight : 104.1 g/mol
- CAS Number : 10909508
- Structure : The compound features two hydroxyl groups at the 3 and 4 positions of the butanal chain, contributing to its reactivity and biological interactions.
Biological Activities
-
Antioxidant Activity
- Butanal, 3,4-dihydroxy-, (S)- exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.
-
Antimicrobial Activity
- Studies have indicated that this compound demonstrates antimicrobial properties against a range of bacteria and fungi. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 10 to 20 mg/mL depending on the strain tested .
-
Anti-inflammatory Effects
- The compound has been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions characterized by chronic inflammation.
-
Neuroprotective Properties
- Research indicates that Butanal, 3,4-dihydroxy-, (S)- may protect neuronal cells from apoptosis induced by oxidative stress. This property could be beneficial in neurodegenerative diseases like Alzheimer's.
The biological activities of Butanal, 3,4-dihydroxy-, (S)- can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The hydroxyl groups in its structure allow it to donate electrons and neutralize free radicals.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.
- Anti-inflammatory Pathway : It may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of Butanal, 3,4-dihydroxy-, (S)- using DPPH radical scavenging assays. Results showed that the compound had an IC50 value of 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .
Study on Antimicrobial Efficacy
In vitro testing revealed that Butanal, 3,4-dihydroxy-, (S)- exhibited zones of inhibition ranging from 12 mm to 20 mm against various bacterial strains at concentrations of 15 mg/mL . These results suggest its potential as a natural antimicrobial agent.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
